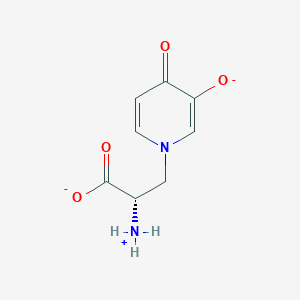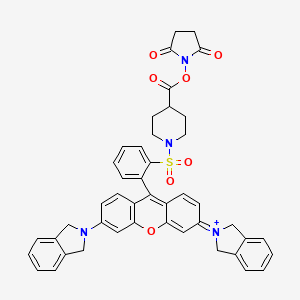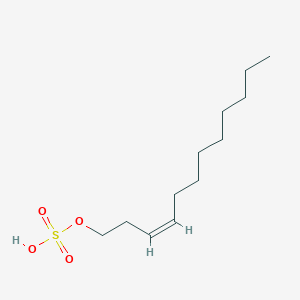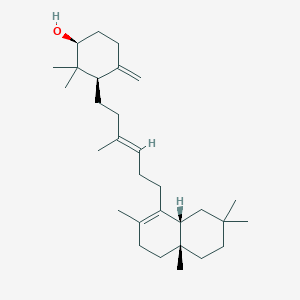
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-mimosine(1-) is conjugate base of L-mimosine. It is a conjugate base of a L-mimosine.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate is a chiral β-hydroxy-α-amino acid and a key intermediate in the synthesis of various developmental drug candidates. Two d-threonine aldolase enzymes have been identified to catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for synthesizing this β-hydroxy-α-amino acid. Efficient recombinant E. coli fermentation processes were developed for producing these enzymes. This compound's synthesis contributes to high yield, high diastereo- and enantioselectivity, and allows easy isolation, processing, and downstream utilization in drug development processes (Goldberg et al., 2015).
Crystal Structure and Molecular Interaction Analysis
The compound's structural aspects are crucial for understanding its interactions and potential applications in scientific research. For example, Dabigatran etexilate tetrahydrate, containing a similar structure, has been studied for its crystal structure and molecular interactions. The crystal structure analysis helps understand the compound's conformation and its interaction with water molecules through hydrogen bonding, influencing the compound's solubility and stability (Liu et al., 2012).
Computational Chemistry and NLO Properties
Computational studies on similar compounds, like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, shed light on the non-linear optical (NLO) properties and molecular docking analyses. Such studies are crucial for understanding the compound's electronic properties and its potential applications in designing new materials with specific optical characteristics. The binding modes explored through molecular docking can suggest the compound's interaction with biological targets, potentially leading to novel therapeutic applications (Jayarajan et al., 2019).
Propiedades
Nombre del producto |
(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate |
|---|---|
Fórmula molecular |
C8H9N2O4- |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
(2S)-2-azaniumyl-3-(3-oxido-4-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/p-1/t5-/m0/s1 |
Clave InChI |
WZNJWVWKTVETCG-YFKPBYRVSA-M |
SMILES isomérico |
C1=CN(C=C(C1=O)[O-])C[C@@H](C(=O)[O-])[NH3+] |
SMILES canónico |
C1=CN(C=C(C1=O)[O-])CC(C(=O)[O-])[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![TG(18:0/18:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263486.png)


![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)

![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)


![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)